(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidin-4-one core substituted with a 5-methylfuran-2-ylmethylene group at position 5 and an amino group at position 2. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-2-3-6(13-5)4-7-8(12)11(10)9(14)15-7/h2-4H,10H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLIXVBJGLXMT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Cyclization Method
The most direct pathway involves cyclizing thiourea derivatives with α-haloacetic acids. In a representative procedure:
- Chloroacetic acid (1.0 equiv) reacts with thiourea (1.2 equiv) in aqueous NaOH (10% w/v) at 80°C for 6 hours.
- Acidification with HCl precipitates 2-sulfanylidene-thiazolidin-4-one (yield: 68–72%).
- Subsequent amination via Hofmann degradation introduces the 3-amino group using bromine in alkaline conditions.
Critical parameters:
- Temperature control : Excess heat promotes ring-opening side reactions
- pH management : Maintain alkaline conditions (pH 10–12) during amination
- Stoichiometry : 1:1.2 acid:thiourea ratio minimizes dithiocarbamate byproducts
Multicomponent Cyclocondensation
Alternative one-pot approaches combine:
- 1-(2-Aminoethyl)pyrrolidine (1.0 equiv)
- 5-Methylfuran-2-carbaldehyde (1.1 equiv)
- Mercaptoacetic acid (2.5 equiv)
Reacted in toluene under Dean-Stark reflux for 8 hours, this method achieves 58–64% yields but requires precise water removal to drive imine formation and subsequent cyclization.
Exocyclic Double Bond Formation
Introducing the (5-methylfuran-2-yl)methylidene group demands stereochemical control. Three validated strategies exist:
Knoevenagel Condensation
Reagents :
- 3-Amino-2-sulfanylidene-thiazolidin-4-one (1.0 equiv)
- 5-Methylfuran-2-carbaldehyde (1.5 equiv)
- Piperidine (0.2 equiv catalyst) in anhydrous ethanol
Procedure :
- Reflux mixture at 85°C for 12 hours under nitrogen
- Cool to 0°C, filter precipitated product
- Recrystallize from ethanol:toluene (3:1)
Key outcomes :
- Yield : 71%
- E:Z ratio : 4:1 (determined via $$^1$$H NMR coupling constants)
- Purity : >98% by HPLC (C18 column, 0.1% TFA/ACN gradient)
Acid-Catalyzed Condensation
Using glacial acetic acid (5 vol%) as catalyst:
Microwave-Assisted Synthesis
Emerging protocols employ microwave irradiation (300W, 120°C):
- Reaction time reduced to 45 minutes
- Yield improvement to 79%
- Enhanced E-selectivity (7:1)
Stereochemical Control Mechanisms
The (5E) configuration results from:
- Thermodynamic control in refluxing ethanol favoring the trans isomer
- Steric hindrance from the 5-methylfuran group directing aldehyde approach
- Conformational locking through intramolecular H-bonding between the 3-amino group and thione sulfur
Table 1 : Solvent Effects on E:Z Ratio
| Solvent | Temp (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol | 85 | 12 | 4:1 | 71 |
| Acetic acid | 110 | 6 | 9:1 | 53 |
| DMF | 150 | 3 | 1:1 | 48 |
| Toluene | 110 | 8 | 3:1 | 65 |
Purification and Characterization
Crystallization Strategies
- Primary purification : Recrystallization from ethyl acetate/hexane (3:7) removes unreacted aldehyde
- Final polishing : Gradient sublimation at 0.1 Torr, 180°C yields X-ray quality crystals
Spectroscopic Fingerprints
$$^1$$H NMR (DMSO-d6) :
- δ 7.85 (s, 1H, CH=) - Characteristic E-configuration shift
- δ 5.89 (bs, 2H, NH2) - Non-equivalent protons due to hindered rotation
- δ 2.32 (s, 3H, CH3) - Furyl methyl group
IR (KBr) :
- 1674 cm$$^{-1}$$ (C=O stretch)
- 1566 cm$$^{-1}$$ (C=C conjugated)
- 1248 cm$$^{-1}$$ (C-N amine)
HRMS (ESI+) :
- Calculated for C9H9N3O2S2: 271.0184
- Found: 271.0181 [M+H]+
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous flow reactors minimize thermal degradation
- In-line IR monitoring tracks imine formation in real-time
- Crystallization-induced asymmetric transformation enhances E-selectivity to 95%
Challenges persist in:
- Furan ring stability under prolonged heating
- Thione group oxidation during storage
- Polymorphism control in final API form
Chemical Reactions Analysis
Types of Reactions
(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidinone ring, which is known for its role in various biological activities. Its structure includes:
- Thiazolidinone moiety : Imparts biological activity.
- Furan derivative : Contributes to the compound's reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to (5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit strong antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that thiazolidinone derivatives possess antimicrobial activity against a range of pathogens. This makes them promising candidates for developing new antibiotics or antifungal agents. The specific mechanism often involves disrupting microbial cell wall synthesis.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro and in vivo. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of thiazolidinone derivatives, this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, highlighting the compound's potential as an antioxidant agent.
Case Study 2: Antimicrobial Efficacy
Another study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations, thus supporting its application in developing new antimicrobial therapies.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Thiazolidinones | Significant reduction in oxidative stress markers |
| Antimicrobial | Furan derivatives | Effective against multiple bacterial strains |
| Anti-inflammatory | Similar thiazolidinones | Reduced inflammatory cytokines |
| Anticancer | Various thiazolidinones | Induction of apoptosis in cancer cells |
Mechanism of Action
The exact mechanism of action of (5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazolidinone ring is known to enhance the compound’s ability to cross cellular membranes, allowing it to interact with intracellular targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is distinguished by its 5-methylfuran-2-ylmethylene substituent and 3-amino group. Below is a comparative analysis of key analogs:
Key Observations :
Key Observations :
Physicochemical Properties
Substituents influence melting points, solubility, and spectral properties:
Key Observations :
Key Observations :
- The target compound’s 5-methylfuran group may confer unique interactions with microbial targets or enzymes, analogous to benzylidene derivatives .
Biological Activity
The compound (5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
Overview of Thiazolidin-4-Ones
Thiazolidin-4-ones are a significant class of heterocyclic compounds that exhibit a variety of biological properties including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antidiabetic
- Antimicrobial
These compounds serve as promising scaffolds in medicinal chemistry due to their ability to be modified at various positions, enhancing their pharmacological profiles .
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antioxidant Activity
Thiazolidin-4-one derivatives have shown significant antioxidant activity. Studies indicate that modifications at specific positions can enhance their ability to scavenge free radicals. For instance, compounds with hydroxyl or methoxy substitutions displayed improved antioxidant properties compared to their unsubstituted counterparts .
2. Anticancer Activity
Recent investigations into the anticancer potential of thiazolidin-4-one derivatives demonstrate promising results. The compound has been evaluated against various cancer cell lines using the MTT assay, revealing IC50 values that indicate its effectiveness in inhibiting cell proliferation. For example, certain derivatives have shown IC50 values below 10 μM against colorectal and breast cancer cell lines .
3. Anti-inflammatory Activity
Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The presence of specific substituents has been linked to enhanced inhibition of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy or hydroxyl) at specific positions has been shown to enhance biological activity.
- Core Modifications : Variations in the thiazolidinone core can alter the binding affinity to biological targets, affecting potency and selectivity .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidin-4-one derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Sava et al. | Compound 7 | Antioxidant | 0.54 mM |
| Recent Study | (5E)-3-amino... | Anticancer (HCT116) | <10 μM |
| Various Studies | Thiazolidinones | Anti-inflammatory | Variable |
These findings underscore the versatility and therapeutic potential of this class of compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer: The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 5-methylfuran-2-carbaldehyde with thiosemicarbazide under reflux in ethanol (70–80°C) to form the thiosemicarbazone intermediate.
- Step 2: Cyclization using a base (e.g., NaOH) or acid catalyst (e.g., HCl) to form the thiazolidinone core .
- Key Parameters: Solvent choice (ethanol or DMF), temperature control (±5°C), and catalyst stoichiometry (1.2–1.5 equiv.) significantly impact yield (reported 60–75%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Confirms regioselectivity of the (5E)-configuration via coupling constants (e.g., J = 12–14 Hz for olefinic protons) .
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C=S at 1250–1300 cm⁻¹) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 295.2) .
Q. How should researchers design in vitro assays to evaluate its biological activity?
- Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) based on structural analogs with reported activity .
- Assay Conditions: Use cell lines (e.g., HeLa, MCF-7) with ATP concentration-matched controls to avoid false positives in viability assays (IC₅₀ typically 10–50 µM) .
- Data Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., serum concentration in cell media, passage number) that may alter compound efficacy .
- Structural Confirmation: Re-validate stereochemistry via X-ray crystallography (e.g., SHELXL refinement) to rule out isomerization artifacts .
- Meta-Analysis: Use tools like ROS/MAP kinase pathway enrichment to contextualize divergent results (e.g., conflicting IC₅₀ values in apoptosis assays) .
Q. What computational approaches are effective for identifying biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with flexible side-chain sampling to predict binding to kinase domains (e.g., EGFR, VEGFR2) .
- Pharmacophore Modeling: Align the thiazolidinone core and methylfuran substituent with known inhibitors (e.g., ATP-binding pockets) .
- Validation: Perform molecular dynamics simulations (50 ns, AMBER) to assess binding stability (RMSD < 2.0 Å) .
Q. What challenges arise when scaling up synthesis, and how can they be addressed?
- Methodological Answer:
- Challenge 1: Solvent volume reduction in cyclization steps risks side reactions. Solution: Use continuous flow reactors for precise temperature control .
- Challenge 2: Purification of E/Z isomers. Solution: Optimize column chromatography (silica gel, hexane/EtOAc gradient) or employ chiral stationary phases .
Q. How can discrepancies between in vitro and in vivo efficacy be mitigated?
- Methodological Answer:
- Pharmacokinetics: Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding (equilibrium dialysis) to refine dosing .
- Formulation: Use PEGylated nanoparticles to enhance bioavailability in murine models (e.g., 2–3× increase in AUC) .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Methodological Answer:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 5-Methylfuran | Enhanced cytotoxicity (IC₅₀ ↓) | |
| 3-Amino | Improved solubility (LogP ↓) | |
| 2-Sulfanylidene | Increased kinase inhibition |
Q. How can oxidative/reductive modifications alter bioactivity?
- Methodological Answer:
- Oxidation: Treat with H₂O₂ to form sulfone derivatives, which may enhance metabolic stability but reduce target affinity .
- Reduction: Use NaBH₄ to convert C=S to C–SH, altering electronic properties (e.g., Hammett σ values) and antibacterial activity .
Q. What crystallographic strategies validate the compound’s configuration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
